
N-(4-aminocyclohexyl)methanesulfonamide hydrochloride
Descripción general
Descripción
“N-(4-aminocyclohexyl)methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1206776-00-2. It has a molecular weight of 228.74 . The IUPAC name for this compound is N-(4-aminocyclohexyl)methanesulfonamide hydrochloride .
Molecular Structure Analysis
The InChI code for “N-(4-aminocyclohexyl)methanesulfonamide hydrochloride” is1S/C7H16N2O2S.ClH/c1-12(10,11)9-7-4-2-6(8)3-5-7;/h6-7,9H,2-5,8H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“N-(4-aminocyclohexyl)methanesulfonamide hydrochloride” is an off-white solid . It is stored at room temperature . and 98% .Aplicaciones Científicas De Investigación
1. Amino Acid Analysis in Proteins
A study by Simpson, Neuberger, & Liu (1976) describes an analytical procedure using 4 N methanesulfonic acid for precise amino acid composition analysis in proteins and peptides. This method is capable of distinguishing between free sulfhydryl groups and disulfides, which is a significant advancement in protein analysis.
2. Catalytic Asymmetric Synthesis
Wipf & Wang (2002) developed a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis, featuring 1,3-Azole derivatives of 2-aminocyclohexanecarboxylic acid, including N-(4-aminocyclohexyl)methanesulfonamide derivatives. This has potential applications in the synthesis of complex organic compounds with high enantiomeric excess (Wipf & Wang, 2002).
3. Reductive Deamination of Aromatic Amines
Wang & Guziec (2001) explored the reductive deamination of aromatic amines using arylamine methanesulfonamides. Their findings indicate that this method is highly efficient and compatible with various functional groups, opening new avenues in chemical synthesis (Wang & Guziec, 2001).
4. Methionine Aminopeptidase Inhibition
Research by Huang et al. (2006) identified quinolinyl sulfonamides, such as N-(quinolin-8-yl)methanesulfonamide, as potent methionine aminopeptidase inhibitors. These inhibitors have varying potencies depending on the metal form of the enzyme, indicating potential applications in enzymatic regulation (Huang et al., 2006).
5. Chemoselective N-Acylation Reagents
Kondo, Sekimoto, Nakao, & Murakami (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides for use as chemoselective N-acylation reagents. These reagents offer new opportunities in organic synthesis due to their good chemoselectivity and storable nature (Kondo et al., 2000).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
N-(4-aminocyclohexyl)methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-7-4-2-6(8)3-5-7;/h6-7,9H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBNNYJYULWEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


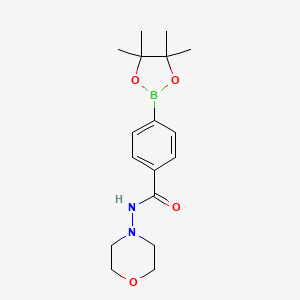
![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1525775.png)

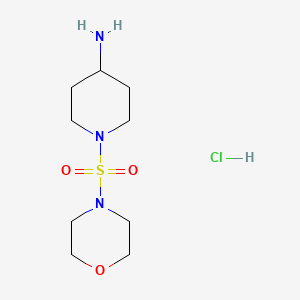
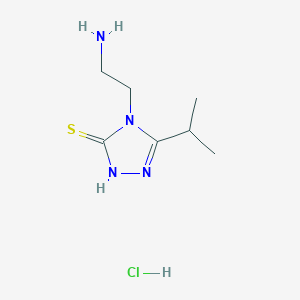
![2-[(3-Bromophenyl)methyl]butanoic acid](/img/structure/B1525784.png)
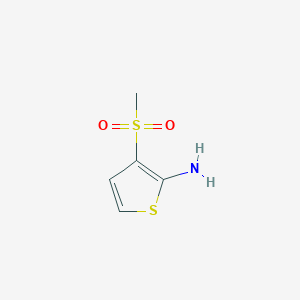

![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1525789.png)
![3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1525790.png)
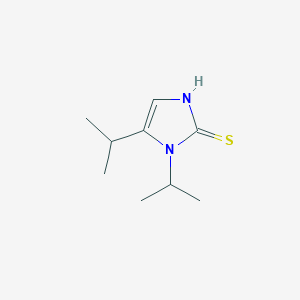
![3-[(Propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1525792.png)
